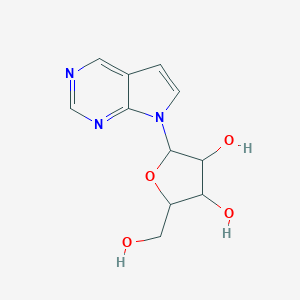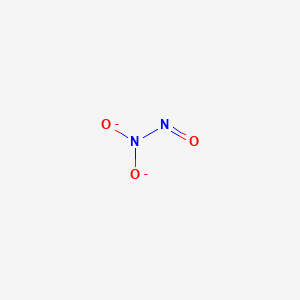
3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide, also known as CMBT, is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to act through the modulation of various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, anti-inflammatory effects, and neuroprotective effects. 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide has also been shown to modulate various signaling pathways and inhibit the activity of various enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide in lab experiments is its potential as a therapeutic agent in various diseases. 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential in cancer, inflammation, and neurological disorders, making it a promising candidate for further research. However, one limitation of using 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide in vivo to better understand its efficacy and safety. Additionally, the development of more efficient synthesis methods for 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide could facilitate its use in further research.
Synthesemethoden
The synthesis of 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-6-fluorobenzothiophene-2-carboxylic acid with 3-methoxyaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by a deprotection step to remove the protecting group from the amine.
Wissenschaftliche Forschungsanwendungen
3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis through the modulation of various signaling pathways. In inflammation research, 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
Molekularformel |
C16H11ClFNO2S |
|---|---|
Molekulargewicht |
335.8 g/mol |
IUPAC-Name |
3-chloro-6-fluoro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11ClFNO2S/c1-21-11-4-2-3-10(8-11)19-16(20)15-14(17)12-6-5-9(18)7-13(12)22-15/h2-8H,1H3,(H,19,20) |
InChI-Schlüssel |
RMCYZYVDAAZQGW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)


![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)
![1-(1H-1,2,3-benzotriazol-1-yl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol](/img/structure/B231929.png)
![1-[(2,3-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B231930.png)
![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)



![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-phenoxymethanethione](/img/structure/B231941.png)
![(2S,3S,4R,8S,9S)-2-Formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid](/img/structure/B231944.png)
